Cas no 7277-98-7 (udp-galnac)

udp-galnac structure
udp-galnac structure
Produktname:udp-galnac
CAS-Nr.:7277-98-7
MF:C17H27N3O17P2
MW:607.353707551956
CID:977523
PubChem ID:1167

udp-galnac Chemische und physikalische Eigenschaften

Namen und Kennungen

    • udp-galnac
    • [[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxy-phosphoryl]oxy-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy]phosphinic acid
    • UDP-N-acetyl-alpha-D-galactosamine
    • UDP-N-acetyl-D-galactosamine
    • Uridine diphospate N-acetylgalactosamine
    • Uridine diphosphate-N-acetylgalactosamine
    • Uridine diphosphoacetylgalactosamine
    • UDP-N-acetyl-delta-galactosamine
    • Uridine pyrophosphate N-acetyl-alpha-delta-chondrosamine ester
    • 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name)
    • Uridine diphospho-2-acetamido-2-deoxy-delta-galactose
    • Uridine pyrophosphate N-acetyl-a-D-chondrosamine ester
    • SCHEMBL23344493
    • SCHEMBL15433957
    • Uridine 5'-diphospho-N-acetylgalactosamine
    • Uridine pyrophosphoacetylgalactosamine
    • 528-04-1
    • L000907
    • Uridine diphosphate-N-acetyl-delta-galactosamine
    • Uridine diphospho-N-acetylgalactosamine
    • uridine diphosphate N-acetylmannosamine
    • 26575-17-7
    • Uridine diphosphate-N-acetyl-D-galactosamine
    • Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-D-galactopyranosyl ester
    • Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-delta-galactopyranosyl ester
    • DTXSID20862122
    • Uridine pyrophosphate 2-acetamido-2-deoxy-a-D-galactopyranosyl ester
    • Uridine pyrophosphate N-acetyl-alpha-D-chondrosamine ester
    • DB02196
    • PD008141
    • [(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • UD2
    • Acetylgalactosamine, UDP
    • Q27089067
    • UDP-N-acetylgalactosamine
    • 7277-98-7
    • uridine-diphosphate-n-acetylgalactosamine
    • uridine 5'-[3-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl) dihydrogen diphosphate]
    • [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})phosphinic acid
    • GTPL4741
    • LFTYTUAZOPRMMI-NESSUJCYSA-N
    • (2R,3R,4R,5R,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen diphosphate (non-preferred name)
    • Uridine-5-diphosphoacetylgalactosamine
    • CHEBI:67168
    • Uridine-5'-diphosphate-alpha-D-N-acetylgalactosamine
    • DTXSID201318824
    • Udp acetylgalactosamine
    • Uridine 5'-(trihydrogen diphosphate), P'-(2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl) ester
    • Inchi: InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)
    • InChI-Schlüssel: LFTYTUAZOPRMMI-UHFFFAOYSA-N
    • Lächelt: CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Berechnete Eigenschaften

  • Genaue Masse: 607.08200
  • Monoisotopenmasse: 607.08157040g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1080
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 9
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -6.6
  • Topologische Polaroberfläche: 300Ų

Experimentelle Eigenschaften

  • Dichte: 1.86
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • PSA: 325.48000
  • LogP: -4.25900
Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd